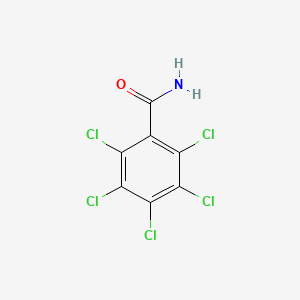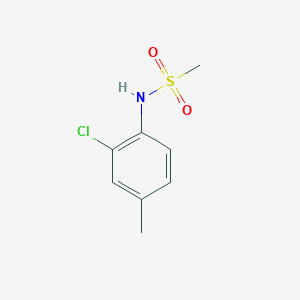![molecular formula C12H17BrN2O2 B8719512 tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B8719512.png)
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a brominated pyridine ring and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate and a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with active site residues, further enhancing its inhibitory effects. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylethyl [2-(5-bromo-3-nitro-2-pyridinyl)ethyl]carbamate
- 1,1-Dimethylethyl [2-(5-bromo-2-thienyl)ethyl]carbamate
Uniqueness
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is unique due to the presence of the brominated pyridine ring, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Clé InChI |
SIUQIZVAHRQHCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromobenzo[B]thiophene-7-carboxamide](/img/structure/B8719487.png)





